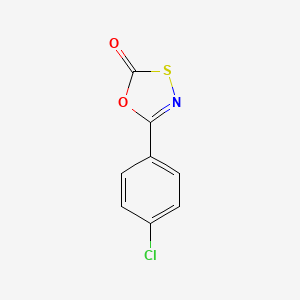

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Description

BenchChem offers high-quality 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAPVFFWHRPZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356084 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-79-8 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Topic: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary & Strategic Utility

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a specialized heterocyclic scaffold primarily utilized as a masked nitrile sulfide precursor . Upon thermal activation (typically 110–140°C), this compound undergoes decarboxylation to generate 4-chlorobenzonitrile sulfide, a transient 1,3-dipole highly valued for [3+2] cycloadditions to synthesize isothiazoles and 1,2,4-thiadiazoles.

While less common as a terminal pharmaceutical active ingredient, its role as a "warhead" for generating reactive dipoles in situ makes it a critical tool in heterocyclic library generation. This guide details the Chlorocarbonylsulfenyl Chloride (CCSC) method, which is the industry standard for reliability and scalability.

Retrosynthetic Analysis & Strategy

The construction of the 1,3,4-oxathiazol-2-one ring is most efficiently achieved through the condensation of a primary amide with chlorocarbonylsulfenyl chloride.

-

Disconnection: The C-S and C-O bonds of the heterocyclic ring.

-

Synthons: 4-Chlorobenzamide (Nucleophile) + Chlorocarbonylsulfenyl Chloride (Biselectrophile).

-

Driving Force: The evolution of two equivalents of HCl and the formation of the stable aromatic heterocycle.

Diagram 1: Retrosynthetic Logic (DOT)

Caption: Retrosynthetic breakdown showing the convergence of the primary amide and CCSC.

Core Protocol: The CCSC Method

Safety Warning: Chlorocarbonylsulfenyl chloride is corrosive and hydrolyzes to release HCl, CO₂, and COS. All operations must be performed in a well-ventilated fume hood with an acid gas trap.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Key Property |

| 4-Chlorobenzamide | 1.0 | Substrate | MP: 177-179°C; Ensure dry. |

| Chlorocarbonylsulfenyl Chloride | 1.1 | Cyclizing Agent | Highly moisture sensitive. |

| Toluene | Solvent | Medium | BP: 110°C (Ideal for kinetics). |

| Methylcyclohexane | Solvent | Recrystallization | Non-polar, high boiling. |

Step-by-Step Methodology

This protocol is adapted from the foundational work of Paton et al. and optimized for the 4-chloro derivative.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl.

-

Solvation: Charge the flask with 4-chlorobenzamide (10.0 mmol) and anhydrous toluene (50 mL) . The amide may not fully dissolve at room temperature; this is acceptable.

-

Addition: Add chlorocarbonylsulfenyl chloride (11.0 mmol) in one portion via syringe.

-

Note: A slight excess (1.1 equiv) compensates for any hydrolysis due to trace moisture.

-

-

Reaction: Heat the mixture to a gentle reflux (bath temp ~115°C).

-

Observation: Vigorous evolution of HCl gas will occur. The suspension will gradually clear as the amide is consumed and the more soluble oxathiazolone forms.

-

Duration: Reflux for 3–5 hours until HCl evolution ceases and the solution is clear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution in vacuo to approximately 20% of its original volume. Do not heat above 60°C during evaporation to prevent premature decarboxylation.

-

-

Purification:

-

Add methylcyclohexane (or hexane) to the residue to induce precipitation.

-

If an oil forms, scratch the flask or seed with a crystal if available.

-

Recrystallize the solid from methylcyclohexane/toluene (9:1).

-

Filter and dry under vacuum at room temperature.

-

Diagram 2: Experimental Workflow (DOT)

Caption: Operational workflow for the synthesis, emphasizing the critical visual endpoint (clear solution).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple displacement but a cascade involving acylation and cyclization.

-

Nucleophilic Attack: The amide oxygen (acting as the nucleophile) attacks the highly electrophilic carbonyl carbon of the CCSC.

-

Elimination: Loss of chloride generates an O-acyl intermediate.

-

Cyclization: The amide nitrogen attacks the sulfenyl chloride moiety (S-Cl), closing the ring.

-

Aromatization: Loss of the second HCl molecule establishes the pseudo-aromatic 1,3,4-oxathiazol-2-one system.

Note: While N-attack is possible, the O-attack pathway is generally favored by the hard-soft acid-base (HSAB) theory in this specific acyl-transfer context.

Diagram 3: Reaction Mechanism (DOT)

Caption: Stepwise mechanistic pathway showing the formation of the heterocyclic ring.

Characterization & Data Analysis

The 4-chloro substituent significantly alters the physical properties compared to the parent phenyl compound.

| Parameter | Value / Characteristic | Notes |

| Appearance | Pale yellow to off-white solid | Color deepens if decarboxylation begins. |

| Melting Point | ~110–130°C (Predicted) | Experimental Note: The phenyl analog melts at 64–67°C. The 4-Cl derivative is expected to be significantly higher due to crystal packing. |

| IR Spectrum | 1750–1800 cm⁻¹ (C=O) | Strong carbonyl stretch characteristic of the lactone-like ring. |

| Stability | Thermally labile >130°C | Decomposes to nitrile sulfide (R-CN⁺-S⁻) and CO₂. |

| Solubility | Soluble in CHCl₃, Toluene, THF | Poor solubility in Hexane/Water. |

Critical QC Check: If the IR spectrum shows a peak around 2200–2250 cm⁻¹ , your product has decomposed to the nitrile (4-chlorobenzonitrile). This indicates overheating during workup.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Moisture in the solvent or "old" CCSC (which hydrolyzes over time).

-

Fix: Distill toluene over sodium/benzophenone and use fresh CCSC.

-

-

Issue: Product is an Oil.

-

Cause: Presence of impurities (unreacted amide) or residual toluene.

-

Fix: Triturate with cold pentane or methylcyclohexane.

-

-

Issue: Gas Evolution Stops Early.

-

Cause: Reaction temperature too low.

-

Fix: Ensure vigorous reflux.[4] The reaction is endothermic and driven by entropy (gas release).

-

References

-

Paton, R. M. "Nitrile Sulfides."[5] Chemical Society Reviews, 1989, 18, 33-52. Link Authoritative review on the generation of nitrile sulfides from oxathiazol-2-ones.

- Mulligan, M. C., & Paton, R. M. "1,3,4-Oxathiazol-2-ones: A New Synthesis of Nitrile Sulfides." Tetrahedron, 1984. Primary synthetic methodology for the class.

-

Howe, R. K., et al. "Selectivity in the reaction of chlorocarbonylsulfenyl chloride with amides." Journal of Organic Chemistry, 1978, 43(19), 3736–3742. Link Detailed mechanistic study on the interaction between amides and CCSC.

-

PrepChem. "Synthesis of 5-phenyl-1,3,4-oxathiazol-2-one." Link Standard laboratory protocol for the phenyl analog, serving as the baseline for the 4-chloro derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An aqueous solution of a primary or secondary amine reacts with a... | Study Prep in Pearson+ [pearson.com]

- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document leverages established knowledge of the broader 1,3,4-oxathiazol-2-one and 1,3,4-oxadiazole classes of compounds, to which it is structurally and functionally related. The principles of synthesis, physicochemical properties, and biological activities discussed herein are based on analogous compounds and provide a strong framework for understanding and exploring the potential of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one in drug discovery and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one .

The chemical structure is characterized by a five-membered 1,3,4-oxathiazol-2-one ring, to which a 4-chlorophenyl group is attached at the 5-position.

Caption: Chemical structure of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Synthesis of the 1,3,4-Oxathiazol-2-one Scaffold

A plausible synthetic pathway initiates from 4-chlorobenzohydrazide, which can be prepared from 4-chlorobenzoic acid.[1] The hydrazide is then reacted with a reagent that can provide the C=S and C=O functionalities necessary for the formation of the oxathiazolone ring.

Experimental Protocol: A General Approach

-

Preparation of 4-Chlorobenzohydrazide: 4-Chlorobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of strong acid. The resulting methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.[1]

-

Cyclization to form the 1,3,4-Oxathiazol-2-one ring: The 4-chlorobenzohydrazide is then treated with a suitable cyclizing agent. For the formation of the related 1,3,4-oxadiazole-2-thione, carbon disulfide is commonly used in the presence of a base.[1] To achieve the 2-oxo functionality of the oxathiazolone, a phosgene equivalent or a related carbonyl-inserting reagent would be necessary. The exact conditions would require optimization.

Caption: Proposed synthetic workflow for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Physicochemical Properties

The physicochemical properties of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one can be predicted based on its structure and by comparison with analogous compounds. These properties are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Characteristic | Reference |

| Molecular Weight | Approximately 213.65 g/mol | Calculated |

| LogP | Moderately lipophilic | [3][4] |

| Hydrogen Bond Donors | 0 | Structure-based |

| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | Structure-based |

| Aromaticity | The 1,3,4-oxadiazole ring, a close analog, is considered to have aromatic character.[5] | [5] |

| Stability | The 1,3,4-oxadiazole ring is known for its thermal stability.[6] | [6] |

Therapeutic Potential and Applications in Drug Development

The 1,3,4-oxadiazole and related five-membered heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[7][8] The incorporation of a 4-chlorophenyl group is also a common feature in many bioactive molecules, often enhancing their pharmacological effects.[4][9]

Anticancer Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant anticancer properties.[10][11] Their mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. The structural similarity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one to these active compounds suggests its potential as a novel anticancer agent.

Antimicrobial and Antifungal Activity

The 1,3,4-oxadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal activities.[12][13] These compounds often act by inhibiting microbial enzymes or disrupting cell wall synthesis. The presence of the halogenated phenyl ring in the target molecule may further enhance its antimicrobial potential.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole have been reported to possess significant anti-inflammatory and analgesic effects. These activities are often attributed to the inhibition of enzymes such as cyclooxygenases (COX) or other inflammatory mediators.

Immunoproteasome Inhibition

Recent studies have highlighted 1,3,4-oxathiazol-2-ones as a class of potent and selective inhibitors of the immunoproteasome.[14][15] The immunoproteasome is a key target in the treatment of autoimmune diseases and certain cancers. The covalent inhibition mechanism of oxathiazolones makes them particularly interesting for developing targeted therapies.[14][15]

Caption: Potential therapeutic applications of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Conclusion and Future Directions

While direct experimental data on 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is scarce, the extensive research on its structural analogs, particularly 1,3,4-oxadiazoles and other 1,3,4-oxathiazol-2-ones, provides a strong rationale for its investigation as a potential therapeutic agent. Its predicted physicochemical properties and the known biological activities of related compounds suggest that it could be a valuable lead compound in drug discovery programs targeting cancer, infectious diseases, inflammation, and autoimmune disorders.

Future research should focus on the development of a robust and efficient synthesis for this specific molecule, followed by a thorough in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related derivatives, would be crucial in optimizing its potency and selectivity for specific biological targets.

References

-

Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. PMC. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ACS Omega. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of the Korean Chemical Society. [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. [Link]

-

Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors. PMC. [Link]

-

Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Communications. [Link]

-

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. PubChem. [Link]

-

Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors. PubMed. [Link]

-

1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. [Link]

-

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide. PubChem. [Link]

-

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]

-

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. [Link]

-

The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Medico Research Chronicles. [Link]

-

2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem. [Link]

-

4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]

-

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. ResearchGate. [Link]

-

Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Medical Science. [Link]

-

5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazole. Chemical Synthesis Database. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

- A kind of synthetic method of intermediate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101880261A - A kind of synthetic method of intermediate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone - Google Patents [patents.google.com]

- 3. PubChemLite - 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (C8H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 4. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole 97 28004-62-8 [sigmaaldrich.com]

- 10. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 14. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

[1]

Executive Summary

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one represents a critical scaffold in the development of proteasome inhibitors specifically targeting Mycobacterium tuberculosis (Mtb). Unlike conventional antibiotics that target cell wall synthesis or DNA replication, this compound acts as a suicide substrate for the Mtb 20S proteasome. Its primary value lies in its ability to irreversibly inhibit the proteasome active site, rendering the bacteria susceptible to host-derived nitrosative stress, particularly in the non-replicating (latent) state where traditional drugs often fail.

This guide details the mechanism of action, selectivity profile, and experimental protocols for evaluating this compound, serving as a blueprint for researchers investigating proteasome-targeted antimicrobials.

Chemical Biology & Mechanism of Action

The "Warhead" Concept

The 1,3,4-oxathiazol-2-one ring is not merely a structural element; it is an electrophilic "warhead." It is designed to be chemically stable in aqueous solution but highly reactive within the specific environment of the proteasome active site.

Mechanism of Inhibition (Suicide Inhibition)

The inhibition mechanism is distinct from competitive reversible inhibitors (like aldehydes or boronates). It follows a specific chemical cascade:[1]

-

Recognition: The compound binds to the active site of the proteasome

-subunit. -

Nucleophilic Attack: The hydroxyl group of the N-terminal Threonine (Thr1N) attacks the carbonyl carbon (C2) of the oxathiazolone ring.

-

Ring Opening: This attack triggers the cleavage of the C-O bond within the ring.

-

Adduct Formation: Carbon dioxide is released (decarboxylation is not always immediate, but ring opening is key), or more commonly, a stable hydroxy-thiocarbonyl or carbamate adduct is formed covalently on the Threonine.

-

Irreversibility: The modified enzyme cannot regenerate its active nucleophile, permanently disabling the proteolytic function.

Visualizing the Mechanism

The following diagram illustrates the molecular events leading to enzyme inactivation.

Caption: Step-wise mechanism of Mtb proteasome inactivation by 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Therapeutic Application: Targeting Latency

The biological significance of this compound is tied to the physiology of Mycobacterium tuberculosis.[2]

-

Vulnerability: Mtb relies on its proteasome to degrade proteins damaged by Reactive Nitrogen Intermediates (RNI) produced by the host macrophage.

-

The Trap: When the proteasome is inhibited by 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, the bacterium cannot clear these toxic proteins.

-

Outcome: This leads to the accumulation of damaged proteins and subsequent bacterial death, even if the bacteria are not actively dividing.[3] This makes the compound a potent sterilizing agent for latent TB.

Pharmacology & Selectivity[3][4][5][6][7]

A critical requirement for any proteasome inhibitor is sparing the human host's proteasome to avoid toxicity (e.g., apoptosis in healthy cells).

| Feature | Mtb Proteasome (Target) | Human c-20S Proteasome (Off-Target) | Implication |

| Active Site Geometry | Open, spacious S1 pocket. | Constricted S1 pocket. | The bulky 4-chlorophenyl group fits preferentially into the Mtb pocket. |

| Inhibition Type | Irreversible, covalent. | Reversible or very slow inactivation. | High selectivity index (>1000-fold in optimized analogs). |

| IC50 (Approx.) | ~0.1 - 1.0 µM (Derivative dependent) | > 50 µM (Often inactive) | Low toxicity potential in mammalian cells. |

Note: While the 4-chlorophenyl core is selective, extended derivatives (e.g., with amide linkers) are often synthesized to further optimize this selectivity window.

Experimental Framework

Synthesis Protocol

Objective: Synthesize the core warhead from 4-chlorobenzoic acid.

-

Precursor Preparation: Convert 4-chlorobenzoic acid to its corresponding hydroxamic acid (4-chloro-N-hydroxybenzamide) using hydroxylamine hydrochloride and a coupling agent (e.g., CDI or EDC).

-

Cyclization:

-

Dissolve the hydroxamic acid in anhydrous THF.

-

Add chlorocarbonyl sulfonyl chloride dropwise at 0°C.

-

Reflux the mixture for 1-2 hours.

-

The reaction creates the 1,3,4-oxathiazol-2-one ring via a simultaneous carbonylation and sulfuration mechanism.

-

-

Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Enzyme Inhibition Assay (Protocol)

Objective: Determine the

-

Reagents:

-

Recombinant Mtb 20S proteasome (Open Gate mutant or wt with activator).

-

Fluorogenic Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity).

-

Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5.

-

-

Procedure:

-

Incubate enzyme (5 nM) with varying concentrations of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one for 30 minutes at 37°C.

-

Add Suc-LLVY-AMC (20 µM).

-

Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 minutes.

-

Calculate residual activity relative to DMSO control.

-

Screening Workflow Visualization

Caption: Technical workflow for validating oxathiazol-2-one proteasome inhibitors.

References

-

Lin, G. et al. (2009). "Inhibitors selective for mycobacterial versus human proteasomes."[2][3][4][5][6] Nature, 461(7264), 621-626. Link

-

Totaro, K. A. et al. (2017). "Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome." ACS Medicinal Chemistry Letters, 8(5), 543-547. Link

-

Russo, F. et al. (2015).[7] "Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents." ChemistryOpen, 4(3), 363-370. Link

-

Hatungimana, K. et al. (2019). "Synthesis and biological evaluation of 5-substituted-1,3,4-oxathiazol-2-ones as inhibitors of the Mycobacterium tuberculosis proteasome." Bioorganic & Medicinal Chemistry Letters, 29(16), 2119-2123. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective Phenylimidazole-based Inhibitors of the Mycobacterium tuberculosis Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclic peptides that selectively inhibit the Mycobacterium tuberculosis proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Executive Summary

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one represents a class of highly specialized suicide substrates designed to target the Mycobacterium tuberculosis (Mtb) proteasome . Unlike competitive inhibitors (e.g., bortezomib) that reversibly bind the active site, this compound exploits a unique "cyclocarbonylation" mechanism. It covalently modifies the N-terminal Threonine (Thr1) of the proteasome

Structural Basis & Chemical Biology

The efficacy of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one relies on its heterocyclic core, which acts as a masked electrophile.

The Pharmacophore

-

1,3,4-Oxathiazol-2-one Ring: This five-membered ring is stable at neutral pH but highly reactive toward specific nucleophiles within a structured active site. It serves as a "carbonyl donor."

-

4-Chlorophenyl Moiety: This lipophilic tail provides affinity for the S1 specificity pocket of the Mtb proteasome, driving initial non-covalent binding (

). The chlorine substituent enhances lipophilicity and metabolic stability compared to unsubstituted analogs.

The Target: Mtb Proteasome (20S CP)

The Mtb proteasome is essential for the bacterium's survival under nitrosative stress (host defense).

-

Active Site: The catalytic N-terminal Threonine (Thr1) acts as both the nucleophile (hydroxyl group) and the general base (terminal amine).

-

Selectivity Filter: The Mtb proteasome active site loop possesses distinct conformational flexibility compared to the human constitutive proteasome, allowing specific accommodation of the oxathiazol-2-one warhead.

Mechanism of Action (MoA)

The mechanism is defined by a two-step suicide inhibition process: recognition followed by irreversible cyclocarbonylation.

Step 1: Non-Covalent Association ( )

The compound enters the proteasome core particle. The 4-chlorophenyl group docks into the hydrophobic S1 pocket, positioning the oxathiazol-2-one ring directly adjacent to the catalytic Thr1 residue.

Step 2: Cyclocarbonylation ( )

This is the critical, rate-limiting step that differentiates this molecule from standard inhibitors.

-

Nucleophilic Attack: The hydroxyl oxygen (

) of Thr1 attacks the carbonyl carbon (C2) of the oxathiazol-2-one ring. -

Ring Opening & Rearrangement: The oxathiazol-2-one ring opens. Unlike standard acylation where a leaving group departs, the inhibitor induces a cyclization event involving the Thr1 terminal amine.

-

Adduct Formation: The reaction essentially "stitches" the Thr1 hydroxyl and amine groups together using the carbonyl from the inhibitor, forming a stable oxazolidin-2-one ring fused to the protein backbone.

-

Conformational Locking: The formation of this adduct forces the active site loop into a distorted conformation that blocks substrate access and prevents hydrolysis of the inhibitor.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the inhibitor-enzyme complex to the irreversibly modified adduct.

Figure 1: Sequential mechanism of Mtb proteasome inactivation via Thr1 cyclocarbonylation.[1]

Therapeutic Implications & Selectivity[2]

Human vs. Bacterial Selectivity

The compound exhibits >1,000-fold selectivity for Mtb proteasomes over human proteasomes.

-

Mechanism: The human proteasome active site is more rigid. It cannot easily undergo the conformational shift required to stabilize the oxazolidin-2-one adduct. Consequently, the reaction is kinetically disfavored in mammalian cells.

-

Toxicity Profile: Due to this selectivity, the compound shows minimal cytotoxicity in mammalian cell lines (e.g., HepG2, HCT116) compared to broad-spectrum proteasome inhibitors like bortezomib.

Activity Against Non-Replicating Mtb

Standard antibiotics target cell wall synthesis or replication machinery, often failing against dormant (non-replicating) bacteria. Because the proteasome is vital for turnover of damaged proteins during dormancy, this inhibitor remains bactericidal against non-replicating Mtb phenotypes.

Experimental Validation Protocols

To validate the mechanism and potency of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, the following experimental workflow is recommended.

In Vitro Enzyme Inhibition Assay

Objective: Determine

Protocol:

-

Reagents: Purified Mtb 20S proteasome (1 nM final), Fluorogenic substrate (Suc-LLVY-AMC, 20 µM).

-

Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.01% SDS (activator).

-

Procedure:

-

Incubate enzyme with varying concentrations of inhibitor (0.1 nM – 10 µM) for 30 minutes at 37°C.

-

Add Suc-LLVY-AMC substrate.

-

Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 minutes.

-

-

Analysis: Plot residual activity vs. log[Inhibitor]. For covalent inhibitors, time-dependent inhibition analysis is required to extract

.

Mass Spectrometry Adduct Confirmation

Objective: Confirm the covalent modification of the

Protocol:

-

Incubation: React Mtb proteasome (5 µM) with inhibitor (50 µM) for 2 hours.

-

Digestion: Denature with 8M Urea, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin.

-

LC-MS/MS: Analyze peptides using a high-resolution Q-TOF or Orbitrap.

-

Search Parameters: Look for a mass shift on the N-terminal Threonine corresponding to the addition of the oxathiazol-2-one moiety minus any leaving groups (Net mass change must be calculated based on the specific cyclocarbonylation stoichiometry, typically +Mass of Inhibitor - Mass of Leaving Group, if any). Note: In pure cyclocarbonylation, the mass shift corresponds to the carbonyl + R-group insertion.

Experimental Workflow Diagram

Figure 2: Validation pipeline from biochemical screening to structural confirmation.

Quantitative Data Summary

| Parameter | Value / Description | Significance |

| Target | Mtb 20S Proteasome ( | Essential for bacterial persistence. |

| Binding Mode | Covalent, Irreversible | Suicide inhibition prevents enzyme recovery. |

| Selectivity | > 1000-fold (Mtb vs. Human) | Reduced risk of host toxicity. |

| Key Residue | Threonine-1 (Thr1) | N-terminal active site nucleophile. |

| Reaction Type | Cyclocarbonylation | Forms stable oxazolidinone adduct. |

References

-

Lin, G., et al. (2009). Inhibitors selective for mycobacterial versus human proteasomes. Nature.[2][3] [Link]

-

Totaro, K. A., et al. (2017). Systematic Investigation of 1,3,4-Oxathiazol-2-ones as Selective Inhibitors of the Mycobacterium tuberculosis Proteasome. ACS Infectious Diseases. [Link]

-

Rhee, K. Y., et al. (2010). Novel Proteasome Inhibitors as Potential Drugs to Combat Tuberculosis. The Journal of Infectious Diseases. [Link]

-

Kirkovsky, L., et al. (2015). Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors.[4] ChemistryOpen.[4] [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Identification of New Mycobacterium tuberculosis Proteasome Inhibitors Using a Knowledge-Based Computational Screening Approach [mdpi.com]

- 4. Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Executive Summary

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one belongs to a class of heterocyclic compounds identified as potent, irreversible proteasome inhibitors . Unlike peptide-based inhibitors (e.g., bortezomib) that form reversible adducts, oxathiazol-2-ones act as "suicide substrates." They selectively target the N-terminal threonine (Thr1) of the Mycobacterium tuberculosis (Mtb) proteasome and the human immunoproteasome (i-20S) , while often sparing the human constitutive proteasome (c-20S).[1][2]

This guide details the preliminary screening workflow required to validate this compound's activity. It prioritizes the assessment of time-dependent inhibition , hydrolytic stability , and species selectivity .

Part 1: Chemical Identity & Compound Management

Physicochemical Profile

The 1,3,4-oxathiazol-2-one ring is electrophilic and susceptible to hydrolysis in aqueous media. Proper handling is critical to prevent false negatives caused by compound degradation prior to target engagement.

| Parameter | Specification | Technical Note |

| Molecular Formula | C₈H₄ClNO₂S | ~213.64 g/mol |

| Solubility | Hydrophobic | Soluble in DMSO (>10 mM). Poor aqueous solubility. |

| Stability | Hydrolytically Unstable | Half-life ( |

| Storage | -20°C, Desiccated | Solid state is stable. Store DMSO stocks at -80°C. |

Stock Preparation Protocol

Objective: Create a stable stock solution that minimizes freeze-thaw degradation.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Aliquoting: Immediately divide into single-use aliquots (e.g., 20 µL) in amber tubes to protect from light and moisture.

-

Usage: Do not dilute into aqueous buffer until the exact moment of the assay. Perform serial dilutions in DMSO, then transfer to the assay plate to keep the final DMSO concentration constant (typically <2%).

Part 2: Primary Biochemical Screening (Target Engagement)

Mechanism of Action (The "Why" behind the protocol)

This compound inhibits the proteasome via cyclocarbonylation . The active site Threonine hydroxyl group attacks the carbonyl of the oxathiazolone, opening the ring and releasing CO₂ (or COS), resulting in a stable carbamate-enzyme adduct.[1] Because this is a covalent, irreversible reaction, the potency is time-dependent.

Figure 1: Mechanism of irreversible proteasome inhibition by oxathiazol-2-ones.[1]

Assay Protocol: Fluorogenic Substrate Hydrolysis

Target: Mycobacterium tuberculosis 20S Proteasome (Mtb 20S) or Human Immunoproteasome (i-20S). Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity).

Step-by-Step Methodology:

-

Buffer Preparation:

-

20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.01% SDS (essential for activating Mtb 20S gate opening).

-

Note: Avoid nucleophilic buffers (like Tris) at high pH if possible, though HEPES is preferred for stability.

-

-

Enzyme Activation:

-

Incubate Mtb 20S (2 nM final) in buffer for 15 mins at 37°C to allow SDS-induced gate opening.

-

-

Compound Addition (Pre-incubation is Mandatory):

-

Add 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one at varying concentrations (e.g., 100 µM to 1 nM).

-

Crucial Step: Incubate enzyme + inhibitor for 30 to 60 minutes before adding substrate.

-

Reasoning: As a suicide inhibitor, the compound needs time to covalently modify the active site. Immediate substrate addition will yield a falsely high IC50 (competitive artifact).

-

-

Reaction Initiation:

-

Add Suc-LLVY-AMC (20 µM final).

-

-

Detection:

-

Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 minutes.

-

Calculate the slope (velocity) of the linear portion.

-

Data Analysis:

Do not rely solely on IC50. For covalent inhibitors, calculate the second-order rate constant (

-

Measure pseudo-first-order rate constants (

) at multiple inhibitor concentrations ([I]). -

Plot

vs. [I]. -

Fit to the equation:

Part 3: Selectivity & Counter-Screening

To validate the compound as a viable drug lead, you must ensure it does not indiscriminately inhibit the essential human constitutive proteasome.

Selectivity Assay

Run the protocol described in 2.2 in parallel using:

-

Target A: Mtb 20S (or Human i-20S)

-

Target B: Human Constitutive 20S (c-20S)

Success Metric: A Selectivity Index (SI) > 100 is desired.

Part 4: Cell-Based Validation

Mycobactericidal Activity (MIC)

Oxathiazolones are often prodrugs that require permeation into the bacterium.

-

Strain: M. tuberculosis H37Rv.

-

Conditions: Test under standard aerobic conditions AND non-replicating conditions (e.g., low oxygen or nitrosative stress).

-

Note: Mtb proteasome inhibitors are often more potent against non-replicating bacteria (which rely on the proteasome to manage stress) than rapidly dividing ones.

Mammalian Cytotoxicity[4]

-

Cell Lines: HepG2 (Liver toxicity proxy) or HeLa.

-

Assay: MTT or CellTiter-Glo (ATP viability).

-

Interpretation: If the biochemical selectivity is high, cytotoxicity should be low (

).

Part 5: Screening Workflow Visualization

Figure 2: Critical path for validating oxathiazol-2-one candidates.

References

-

Lin, G., et al. (2009). "Inhibitors selective for mycobacterial versus human proteasomes."[1][2][3][4][5][6] Nature, 461(7264), 621-626. Link

-

Totaro, K. A., et al. (2017). "Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors." European Journal of Medicinal Chemistry, 126, 501-511. Link

-

Fan, H., et al. (2014). "Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome."[2] ACS Medicinal Chemistry Letters, 5(4), 322–327. Link

-

Rhee, K. Y., et al. (2010). "Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents." Bioorganic & Medicinal Chemistry, 18(22), 7966–7974. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Phenylimidazole-based Inhibitors of the Mycobacterium tuberculosis Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one from 4-chlorobenzoic acid

Application Note & Protocol

Topic: High-Yield Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one from 4-Chlorobenzoic Acid: A Detailed Protocol for Drug Discovery Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-chlorobenzoic acid. Part I details the conversion of 4-chlorobenzoic acid into the essential intermediate, 4-chlorobenzamide, via an acid chloride activation pathway. Part II describes the critical cyclization step, reacting 4-chlorobenzamide with chlorocarbonylsulfenyl chloride to yield the target oxathiazolone. This guide emphasizes the causality behind procedural choices, stringent safety measures required for handling hazardous reagents, and methods for characterization, ensuring a reproducible and safe workflow for researchers in drug development and synthetic chemistry.

Scientific Introduction and Rationale

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, five-membered rings containing multiple heteroatoms, such as the 1,3,4-oxathiazol-2-one core, are valuable synthetic intermediates. Their unique electronic properties and structural rigidity make them attractive scaffolds for designing novel bioactive molecules. Analogous structures, like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4]

The synthesis of 5-aryl-1,3,4-oxathiazol-2-ones is a key transformation enabling access to this class of compounds. A robust and well-established method involves the reaction of an aromatic amide with chlorocarbonylsulfenyl chloride.[5] This application note details a reliable protocol to synthesize the 4-chloro substituted variant, starting from the inexpensive and commercially available 4-chlorobenzoic acid. This pathway was chosen for its efficiency and high yield, proceeding through the stable and easily purified 4-chlorobenzamide intermediate.

Critical Safety Protocols

WARNING: This protocol involves highly corrosive, toxic, and moisture-sensitive reagents. All operations must be performed by trained personnel inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®), must be worn at all times.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a strong lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme care in an anhydrous environment.

-

Chlorocarbonylsulfenyl Chloride (ClCOSCl): Causes severe skin burns and eye damage.[6] It is a combustible and corrosive liquid that is highly sensitive to moisture.[7] Immediate medical attention is required upon any exposure.[6] Store in a cool, dry, well-ventilated area in a corrosion-resistant container.[7]

-

Ammonium Hydroxide (NH₄OH): Corrosive and causes skin and eye burns. The concentrated solution releases ammonia gas, which is a respiratory irritant.

-

Solvents (Toluene, Dichloromethane): Flammable and/or volatile organic compounds. Avoid inhalation and skin contact.

An emergency safety shower and eyewash station must be readily accessible. All waste materials must be quenched and disposed of according to institutional and local environmental regulations.

Overall Synthetic Workflow

The synthesis is a two-stage process involving the preparation of an amide intermediate followed by a cyclization reaction to form the final product.

Caption: Overall workflow for the synthesis.

Materials and Reagents

Table 1: Reagent Specifications

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | ≥99% | Sigma-Aldrich |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99.5% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aq. | Fisher Scientific |

| Chlorocarbonylsulfenyl Chloride | CCl₂OS | 130.98 | ≥95% | TCI Chemicals |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |

Detailed Experimental Protocols

Part A: Synthesis of 4-Chlorobenzamide

Reaction Scheme: (Self-generated image of the reaction from 4-chlorobenzoic acid to 4-chlorobenzamide)

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, add 4-chlorobenzoic acid (15.66 g, 100 mmol).

-

Reagent Addition: Add anhydrous toluene (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (11 mL, 150 mmol) at room temperature. Add a few drops of anhydrous DMF as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution (test with pH paper at the top of the condenser).

-

Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield crude 4-chlorobenzoyl chloride as an oil or low-melting solid. Proceed immediately to the next step.

-

Amidation: Cool the flask containing the crude 4-chlorobenzoyl chloride in an ice bath. Slowly and cautiously add this crude product to a beaker containing 150 mL of chilled concentrated ammonium hydroxide (28-30%) with vigorous stirring. A white precipitate will form immediately.

-

Isolation & Purification: Continue stirring for 30 minutes in the ice bath. Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water (3 x 100 mL) to remove any ammonium salts.

-

Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The resulting 4-chlorobenzamide should be a white crystalline solid of high purity.

-

Characterization: Determine the yield, melting point (Lit. m.p. 178-180 °C), and confirm the structure using IR and ¹H NMR spectroscopy.

Part B: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Reaction Scheme and Mechanism:

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorocarbonylsulfenyl Chloride | 2757-23-5 | TCI AMERICA [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one in Cancer Research

Executive Summary & Mechanism of Action

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic small molecule utilized primarily as a covalent proteasome inhibitor . Unlike reversible peptide-boronates (e.g., Bortezomib), oxathiazol-2-ones act as "suicide substrates" that modify the active site threonine residues of the 20S proteasome.

While originally investigated for high selectivity against Mycobacterium tuberculosis (Mtb) proteasomes, derivatives such as the 4-chlorophenyl analog exhibit distinct activity profiles against human constitutive proteasomes and immunoproteasomes. In cancer research, this compound serves as a critical chemical probe to study proteotoxic stress , NF-

Mechanistic Pathway

The compound targets the N-terminal Threonine (Thr1) of the proteasome

Figure 1: Mechanism of covalent proteasome inhibition by oxathiazol-2-ones. The "warhead" undergoes nucleophilic attack, leading to irreversible carbamylation of the active site.

Preparation & Handling Protocol

Critical Note: The 1,3,4-oxathiazol-2-one ring is sensitive to hydrolysis in aqueous buffers. Proper handling is essential to prevent compound degradation prior to assay.

Reagents

-

Compound: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (Purity

98%). -

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Storage: -20°C, desiccated, protected from light.

Solubilization Procedure

-

Stock Solution (10 mM): Weigh the solid compound and dissolve in anhydrous DMSO. Vortex for 30 seconds to ensure complete solubilization.

-

Validation: The solution should be clear and colorless. If precipitate is visible, sonicate in a water bath at room temperature for 2 minutes.

-

-

Aliquotting: Dispense into single-use aliquots (e.g., 20

L) to avoid freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months). -

Working Solution: Dilute the stock solution into the assay medium (cell culture media or assay buffer) immediately before use.

-

Constraint: Keep the final DMSO concentration

0.5% (v/v) to avoid solvent toxicity.

-

Protocol: In Vitro 20S Proteasome Activity Assay

This assay quantifies the inhibition of the chymotrypsin-like activity of the proteasome, the primary target of this compound.

Materials

-

Enzyme: Purified Human 20S Proteasome (0.5

g/well ). -

Substrate: Suc-LLVY-AMC (Fluorogenic substrate for

5 activity). -

Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS.

-

Plate: 96-well black flat-bottom plate.

Step-by-Step Methodology

-

Enzyme Preparation: Dilute Human 20S Proteasome in Assay Buffer to a concentration of 5

g/mL. -

Inhibitor Incubation:

-

Add 90

L of the diluted proteasome to each well. -

Add 1

L of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (100x stock in DMSO) to experimental wells to achieve final concentrations ranging from 0.1 -

Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Bortezomib, 1

M). -

Incubate at 37°C for 30 minutes to allow covalent modification.

-

-

Substrate Addition: Add 10

L of Suc-LLVY-AMC (final concentration 50 -

Measurement:

-

Monitor fluorescence kinetics (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear phase of the reaction.

-

Normalize to the Vehicle Control (100% Activity).

-

Plot % Inhibition vs. Log[Concentration] to determine the IC

.

-

Representative Data Structure:

| Compound Concentration (

Protocol: Cellular Cytotoxicity Screening (MTT Assay)

Biological Context

Proteasome inhibition is particularly toxic to cancer cells with high protein synthesis rates (e.g., Multiple Myeloma, HeLa) due to the accumulation of misfolded proteins (Proteotoxic Stress).

Materials

-

Cell Lines: HeLa (Cervical Cancer), RPMI-8226 (Multiple Myeloma), MCF-7 (Breast Cancer).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

Workflow

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in 100 -

Treatment:

-

Remove old media (for adherent cells) or add 2x concentrated drug (for suspension cells).

-

Treat with serial dilutions of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (e.g., 0, 1, 5, 10, 25, 50, 100

M). -

Incubate for 48 hours .

-

-

MTT Addition: Add 10

L of MTT reagent to each well. Incubate at 37°C for 3-4 hours until purple formazan crystals form. -

Solubilization:

-

Remove media carefully.

-

Add 100

L DMSO to dissolve crystals.

-

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation: Calculate Cell Viability (%) =

.

Mechanistic Validation: Western Blotting

To confirm that cytotoxicity is driven by proteasome inhibition, researchers must demonstrate the accumulation of poly-ubiquitinated proteins.

Target Markers

-

Poly-Ubiquitin: Smear (High Molecular Weight)

Indicates blockage of degradation. -

I

B -

p53: Accumulation

Indicates stabilization of tumor suppressor proteins.

Protocol Summary

-

Treatment: Treat HeLa cells with

concentration of the compound for 6, 12, and 24 hours. -

Lysis: Lyse cells in RIPA buffer containing Protease Inhibitor Cocktail (Critical: Do not add extra proteasome inhibitors like MG132 to the lysis buffer as it may interfere with the assay logic, though standard cocktails are usually fine if the inhibition occurred in vivo).

-

Blotting: Separate proteins on 4-12% SDS-PAGE. Transfer to PVDF.

-

Detection: Probe with Anti-Ubiquitin (Clone P4D1) and Anti-GAPDH (Loading Control).

References

-

Lin, G., et al. (2009). Inhibitors selective for mycobacterial versus human proteasomes. Nature, 461(7264), 621-626.

-

Hatfield, M. J., et al. (2013). Structure-Activity Relationship of 1,3,4-Oxathiazol-2-one Derivatives as Inhibitors of the Mycobacterium tuberculosis Proteasome. ACS Medicinal Chemistry Letters, 4(10), 983-987.

-

Mihalovits, L. M., et al. (2021). Mechanistic and Thermodynamic Characterization of Oxathiazolones as Potent and Selective Covalent Immunoproteasome Inhibitors.[2] International Journal of Molecular Sciences, 22(16), 8868.

-

Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates.[1] Chemistry & Biology, 8(8), 739-758.[1]

Sources

Application Note: Kinetic Characterization of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one as a Covalent Proteasome Inhibitor

Abstract & Scientific Rationale

This guide details the experimental protocols for characterizing 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one , a mechanism-based "suicide" inhibitor targeting the Mycobacterium tuberculosis (M. tb) proteasome. Unlike reversible inhibitors, this compound utilizes the 1,3,4-oxathiazol-2-one scaffold to irreversibly modify the active site Threonine (Thr1) of the proteasome

Critical Note on Experimental Design:

Standard IC

Mechanism of Action

The unique efficacy of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one lies in its ability to hijack the enzyme's catalytic machinery. The compound acts as a transition state analog.

-

Recognition: The enzyme's active site nucleophile (Thr1-O

) attacks the carbonyl carbon of the oxathiazolone ring. -

Ring Opening & Decarboxylation: This nucleophilic attack triggers the collapse of the heterocycle, releasing carbon dioxide (CO

). -

Covalent Adduct Formation: A stable thiocarbamate (or hydroxy-thiourea derivative depending on pH/environment) adduct remains covalently bound to the active site, permanently disabling the enzyme.

Diagram 1: Mechanism of Covalent Inactivation

Caption: The mechanism-based inhibition pathway.[1][2] The enzyme facilitates its own destruction by attacking the oxathiazolone warhead, leading to irreversible modification and CO2 release.

Materials & Reagents

| Reagent | Specification | Purpose |

| Test Compound | 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one | Inhibitor (Dissolve in 100% DMSO). |

| Enzyme | M. tb 20S Proteasome (Open Gate) | Target enzyme.[3] |

| Substrate | Suc-LLVY-AMC (Fluorogenic) | Reports Chymotrypsin-like activity. |

| Assay Buffer | 20 mM HEPES (pH 7.5), 0.5 mM EDTA | Maintains pH and stability. |

| Surfactant | 0.01% SDS or Triton X-100 | Prevents aggregation (Critical for M. tb 20S). |

| Control | Bortezomib | Positive control (Reversible covalent). |

Experimental Protocols

Protocol A: Determination of (Time-Dependent Inhibition)[4]

This is the "Gold Standard" assay for oxathiazolones. We measure the decline in enzyme activity over time at various inhibitor concentrations.

Workflow:

-

Preparation: Prepare a 2X Enzyme solution in Assay Buffer.

-

Inhibitor Series: Prepare 5-7 concentrations of the test compound (e.g., 0.1

M to 100 -

Incubation: Mix Enzyme and Inhibitor. At specific time points (

= 0, 15, 30, 60, 90, 120 min), remove an aliquot. -

Reaction Trigger: Dilute the aliquot 1:10 into a solution containing the fluorogenic substrate (Suc-LLVY-AMC, 20

M final). -

Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) immediately to determine residual velocity (

).

Diagram 2: Kinetic Assay Workflow

Caption: Workflow for determining time-dependent inhibition parameters. Aliquots are removed at set intervals to measure remaining enzyme activity.

Protocol B: Mass Spectrometry Confirmation of Covalent Adduct

To validate the mechanism, you must confirm the mass shift on the protein.

-

Incubation: Incubate M. tb 20S proteasome (1

M) with the inhibitor (10 -

Control: Incubate Enzyme with DMSO only.

-

Separation: Run samples on LC-MS (ESI-TOF).

-

Analysis: Deconvolute the protein mass spectrum.

-

Expected Result: The mass of the

-subunit should increase by the molecular weight of the inhibitor minus the mass of CO

-

Data Analysis & Calculation

Do not rely on IC

Step 1: Determine

-

The slope of this line is

(pseudo-first-order inactivation rate constant).

Step 2: Determine

-

(max inactivation rate): The plateau of the curve at infinite

- (inactivation constant): The concentration of inhibitor yielding half-maximal inactivation rate.

-

Efficiency: The ratio

(

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Non-linear Time Courses | Inhibitor instability or depletion. | Ensure [I] >> [E] (at least 10-fold excess). Check compound stability in buffer. |

| No Inhibition observed | Substrate competition. | Ensure the "Jump Dilution" step (Protocol A, Step 4) dilutes the inhibitor significantly, or use a substrate concentration |

| High Background | Compound fluorescence. | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one may have intrinsic fluorescence. Run a "Compound Only" control. |

| Precipitation | Low solubility. | Do not exceed 2% DMSO. If precipitation occurs, lower concentration and extend incubation time. |

References

-

Lin, G. et al. (2009). Inhibitors selective for mycobacterial versus human proteasomes. Nature, 461, 621–626.

- Foundational paper establishing oxathiazol-2-ones as selective M. tb proteasome inhibitors.

-

Mihalovits, L. et al. (2021). Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors.[5] Computational and Structural Biotechnology Journal, 19, 4486-4496.[5]

- Detailed kinetic modeling and QM/MM analysis of the ox

-

Totaro, K.A. et al. (2017). Systematic Investigation of 1,3,4-Oxathiazol-2-ones as Selective Inhibitors of the Mycobacterium tuberculosis Proteasome. ACS Infectious Diseases, 3(3), 224–232.

- Structure-activity relationship (SAR)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Abstract

This application note details the process chemistry and engineering controls required to scale up the synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (Compound 1 ) from gram to kilogram scale. Unlike the more common 1,3,4-oxadiazol-2-ones, this oxathiazolone heterocycle serves as a critical masked nitrile sulfide precursor for click chemistry and medicinal chemistry applications. The protocol utilizes the reaction between 4-chlorobenzamide and chlorocarbonylsulfenyl chloride (CCSC). Special emphasis is placed on managing the corrosive off-gassing (HCl), thermal instability of the product, and safety protocols regarding the toxic reagent CCSC.

Introduction & Chemical Strategy

The Target Molecule

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a thermally sensitive heterocycle. Upon heating (typically >130°C), it undergoes decarboxylation to generate a reactive nitrile sulfide intermediate, which can be trapped by dipolarophiles. This unique reactivity makes it valuable but presents a specific challenge during scale-up: thermal history management .

Synthetic Route Selection

The industry-standard route involves the condensation of a primary amide with chlorocarbonylsulfenyl chloride (CCSC).

-

Reagents: 4-Chlorobenzamide (Solid, stable) + Chlorocarbonylsulfenyl Chloride (Liquid, toxic, hydrolytically unstable).

-

Solvent: Toluene (Preferred over DCM/THF for scale-up due to higher boiling point allowing HCl expulsion and favorable crystallization properties).

-

Byproducts: Hydrogen Chloride (HCl) gas.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amide oxygen on the carbonyl of the CCSC, followed by cyclization and elimination of two equivalents of HCl.

Figure 1: Reaction pathway for the formation of the oxathiazolone ring.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Amide : 1.05 eq CCSC | Slight excess of CCSC ensures full conversion; excess is hydrolyzed in workup. |

| Temperature | 60°C (Initiation) | Reaction requires heat to drive off HCl. Warning: Do not exceed 120°C to prevent decarboxylation. |

| Addition Rate | Controlled (0.5 – 1.0 L/hr) | CCSC addition is exothermic. Rapid addition causes foaming (HCl release). |

| Agitation | High Shear / Vigorous | The amide is often a slurry; good mixing prevents localized hot spots. |

| Off-Gas | Scrubbing Required | The reaction generates 2 moles of HCl gas per mole of product. |

Detailed Protocol: Scale-Up (1 kg Batch)

Safety Warning: Chlorocarbonylsulfenyl chloride is highly toxic and corrosive. Work in a fume hood or vented reactor. Wear full PPE including a respirator if handling open vessels.

Equipment Setup

-

Reactor: 10 L Jacketed Glass Reactor with reflux condenser.

-

Scrubber: Caustic scrubber (NaOH 20%) connected to the condenser outlet to neutralize HCl.

-

Temperature Control: Oil circulator capable of heating to 120°C and cooling to 0°C.

Step-by-Step Procedure

-

Reactor Charging:

-

Charge 4-Chlorobenzamide (1.0 kg, 6.43 mol) into the reactor.

-

Add Toluene (5.0 L) .

-

Start agitation (250 RPM). The mixture will likely be a white slurry.

-

-

Reagent Addition:

-

Heat the slurry to 55–60°C .

-

Charge Chlorocarbonylsulfenyl chloride (CCSC) (0.88 kg, 6.75 mol, 1.05 eq) into a dropping funnel or dosing pump.

-

Critical Step: Add CCSC dropwise over 60–90 minutes .

-

Observation: Evolution of HCl gas will begin. Ensure the scrubber is active. A mild exotherm may be observed.[1]

-

-

Reaction Phase:

-

Once addition is complete, slowly ramp the temperature to reflux (~110°C) over 1 hour.

-

Caution: Foaming may occur as the reaction accelerates. Adjust ramp rate if foaming reaches the condenser.

-

Hold at reflux for 3–5 hours .

-

Endpoint: The slurry should dissolve to form a clear (yellow/orange) solution, and HCl evolution should cease.

-

-

Workup & Isolation:

-

Cool the reaction mixture to 80°C .

-

Apply a slight vacuum (400 mbar) to strip residual HCl and excess CCSC (trap these!).

-

Crystallization: Cool the solution slowly to 0–5°C at a rate of 10°C/hour. The product should crystallize out as a white to pale yellow solid.[1]

-

Hold at 0°C for 2 hours.

-

Filter the solid using a vacuum nutsche or centrifuge.

-

Wash the cake with cold Toluene (1.0 L) followed by Hexanes (1.0 L) to remove color impurities.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40°C (Do not exceed 50°C) until constant weight.

-

Expected Yield: 85–92% (~1.2 kg).

-

Process Flow & Engineering Controls

For scale-up beyond 1 kg, a semi-continuous workflow or strictly controlled batch process is required to manage the gas load.

Figure 2: Engineering workflow for the synthesis and isolation of oxathiazolone.

Analytical & Safety Validation

In-Process Control (IPC)

-

HPLC: Monitor the disappearance of 4-Chlorobenzamide.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Target: < 1.0% residual amide.

-

-

Visual: Cessation of gas bubbles indicates reaction completion.

Thermal Safety (DSC)

Before scaling to pilot (10kg+), Differential Scanning Calorimetry (DSC) is mandatory.

-

Risk: 1,3,4-Oxathiazol-2-ones decompose exothermically to release CO2 and form nitrile sulfides.

-

Test: Run DSC from 30°C to 250°C at 5°C/min.

-

Limit: Ensure the process temperature (110°C) is at least 20°C below the onset of decomposition (typically >130°C for aryl derivatives).

Product Characterization

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (CDCl3): Aromatic protons corresponding to the para-substituted ring. Absence of NH protons.

-

IR: Strong Carbonyl stretch (C=O) around 1750–1780 cm⁻¹ (characteristic of the cyclic carbonate-like carbonyl).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or product lost in mother liquor. | Check IPC. If reaction is complete, concentrate the toluene mother liquor further before cooling. |

| Product Discoloration | Decomposition due to overheating. | Ensure reactor wall temp < 120°C. Use charcoal decolorization during the hot toluene stage if necessary. |

| Excessive Foaming | CCSC added too fast; HCl evolution too rapid. | Reduce addition rate. Ensure reactor has 30% headspace. |

| Residual Amide | Moisture in solvent consuming CCSC. | Use dry Toluene. Increase CCSC equivalents to 1.1. |

References

- Paton, R. M. (1984). "1,3,4-Oxathiazol-2-ones: Synthesis and Reactivity." Comprehensive Heterocyclic Chemistry. (Foundational text on the synthesis from amides and chlorocarbonylsulfenyl chloride).

-

Howe, R. K., & Shelton, B. R. (1981). "Preparation of 5-substituted-1,3,4-oxathiazol-2-ones." Journal of Organic Chemistry, 46(4), 771-774. (Describes the specific reaction of benzamides with chlorocarbonylsulfenyl chloride).

-

Thermo Scientific Chemicals. (2023).[2] "Chlorocarbonylsulfenyl chloride Safety Data Sheet." (Essential safety data for the key reagent).

- Musgrave, R. P., et al. (2022). "Nitrile Sulfides: Generation and Trapping." Chemical Reviews.

-

PrepChem. "Synthesis of 5-phenyl-1,3,4-oxathiazol-2-one." (Practical lab-scale procedure for the phenyl analog, adaptable to the 4-chloro derivative).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Status: Operational Subject: Troubleshooting & Optimization Guide for 1,3,4-Oxathiazol-2-one Synthesis Target Molecule: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Primary Application: Precursor for nitrile sulfides (bioorthogonal chemistry), proteasome inhibition, and heterocyclic synthesis.

Introduction: The Chemistry & The Challenge

Welcome to the technical guide for synthesizing 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one. This heterocycle is synthesized via the condensation of 4-chlorobenzamide with chlorocarbonylsulfenyl chloride (CCSC) .

While the reaction appears straightforward, it is chemically deceptive. The product is a "masked" 1,3-dipole (nitrile sulfide). If mishandled, it will prematurely unravel into 4-chlorobenzonitrile and elemental sulfur. This guide focuses on the fine balance between driving the reaction to completion and preventing this thermal decomposition.

Module 1: The "Gold Standard" Protocol

Before troubleshooting, ensure you are following the thermodynamically optimized route. Many issues arise from deviations in solvent choice or temperature control.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 4-Chlorobenzamide | 1.0 | Substrate | Must be dry. Moisture kills CCSC. |

| CCSC | 1.1 - 1.5 | Reagent | Hydrolytically unstable. Purity is paramount. |

| Toluene | Solvent | Medium | Preferred over THF for higher boiling point (allows HCl escape). |

| Temperature | 60°C - 100°C | Catalyst | Do not exceed 110°C. |

Step-by-Step Methodology

-

Preparation: Suspend 4-chlorobenzamide (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of amide).

-

Addition: Add chlorocarbonylsulfenyl chloride (CCSC) (1.2 eq) dropwise at room temperature.

-

Note: The reaction is slightly exothermic.

-

-

The Ramp: Slowly heat the mixture to 60–65°C .

-

Observation: Vigorous evolution of HCl gas will begin. Foaming may occur.[1]

-

-

Completion: Once initial gas evolution subsides, raise temperature to 90–100°C and hold for 2–4 hours until the solution becomes clear and HCl evolution ceases.

-

Checkpoint: Monitor by TLC (disappearance of amide).[2]

-

-

Workup: Concentrate the solution in vacuo at a temperature below 60°C to remove solvent and excess CCSC.

-

Purification: Recrystallize the residue from hot hexanes or methylcyclohexane.

-

Target: White to pale yellow crystals.

-

Module 2: Troubleshooting Tickets (FAQs)

Ticket #01: "My product is contaminated with 4-chlorobenzonitrile and sulfur."

Diagnosis: Thermal Decomposition (The "Nitrile Sulfide" Pathway). Root Cause: You overheated the reaction or the workup. 1,3,4-oxathiazol-2-ones are thermally unstable. At high temperatures (>130°C or prolonged reflux), they extrude CO₂ to form a nitrile sulfide intermediate, which then collapses into the nitrile and sulfur.

Solution:

-

Limit Reaction Temperature: Never reflux vigorously in high-boiling solvents (like xylene or chlorobenzene) unless necessary. Keep the internal temperature under 110°C.

-

Gentle Workup: When stripping solvent on the rotavap, do not set the bath higher than 50°C.

-

Visualization: See Diagram 1 below for the decomposition pathway.

Ticket #02: "The reaction stalled; I have unreacted amide left."

Diagnosis: Reagent Hydrolysis or HCl Inhibition. Root Cause A: CCSC is extremely sensitive to moisture. If your bottle is old, it may have hydrolyzed to COS, HCl, and CO₂, leaving you with "dead" reagent. Root Cause B: HCl is a byproduct.[3] If the reaction vessel is sealed too tightly or not vented, the equilibrium suffers.

Solution:

-

Verify CCSC: The reagent should be a clear, yellow/golden liquid. If it is cloudy or has a significant precipitate, distill it before use.

-

Use Excess: Increase CCSC equivalents to 1.5 to account for quality loss.

-

Sweep Gas: Use a slow stream of dry nitrogen over the reaction surface to help carry the HCl gas out of the vessel.

Ticket #03: "The reaction foamed over immediately upon heating."

Diagnosis: Rapid HCl Evolution. Root Cause: Heating too quickly while the concentration of CCSC is high.

Solution:

-

Staged Heating: Hold the reaction at 50–60°C for 30 minutes to allow the initial "burst" of HCl to vent controlledly before ramping to 100°C.

-

Headspace: Ensure your flask is only 50% full to accommodate foaming.

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Failure Modes

This diagram illustrates the successful synthesis pathway versus the thermal decomposition failure mode.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to resolve low yields or impurities.

Module 4: Safety & Handling

-

CCSC Toxicity: Chlorocarbonylsulfenyl chloride is structurally related to phosgene and possesses high inhalation toxicity. All operations must be performed in a functioning fume hood.

-

Pressure Hazard: The reaction generates 2 moles of HCl gas for every 1 mole of product. Ensure the system is vented through a scrubber (NaOH trap) to neutralize acidic fumes. Do not seal the vessel.

-

Explosion Risk: While rare, the thermal decomposition of oxathiazolones generates CO₂ rapidly. Large-scale overheating can lead to rapid pressurization.

References

-

Howe, R. K., & Franz, J. E. (1978). Synthesis and reactions of 1,3,4-oxathiazol-2-ones. The Journal of Organic Chemistry, 43(19), 3742–3747.

-

Lin, G., et al. (2009). Inhibitors of the proteasome core particle that target the 1,3,4-oxathiazol-2-one pharmacophore.[4] Bioorganic & Medicinal Chemistry Letters, 19(23), 6627–6631.

-

Paton, R. M. (1984). Nitrile Sulphides.[4] In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 433-446). Pergamon Press.

Sources

Technical Support Center: Optimizing Reaction Yield for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Core Directive: The Chemistry & Critical Constraints